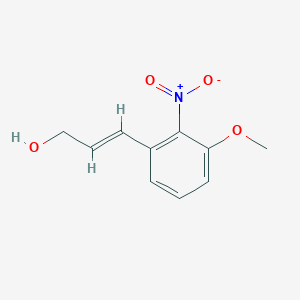![molecular formula C8H13BN2O4S B13473927 [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thian-4-yl group and a pyrazol-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid typically involves the reaction of a thian-4-yl derivative with a pyrazol-4-ylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazol-4-yl group, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazol-4-yl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: It can be used in the modification of biomolecules for various applications, including imaging and diagnostics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties and enhance their performance.
Mécanisme D'action
The mechanism of action of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various applications. The thian-4-yl and pyrazol-4-yl groups contribute to the compound’s overall reactivity and specificity, allowing it to interact with a wide range of biological and chemical targets.
Comparaison Avec Des Composés Similaires
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methanesulfonyl chloride
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]acetic acid
- [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methylpropanoic acid
Comparison:
- Unique Structure: The presence of both a thian-4-yl group and a pyrazol-4-yl group in [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid distinguishes it from other similar compounds.
- Reactivity: The boronic acid group provides unique reactivity, allowing for a wide range of chemical transformations.
- Applications: While similar compounds may have specific applications, the combination of functional groups in this compound makes it particularly versatile in various fields.
Propriétés
Formule moléculaire |
C8H13BN2O4S |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O4S/c12-9(13)7-5-10-11(6-7)8-1-3-16(14,15)4-2-8/h5-6,8,12-13H,1-4H2 |
Clé InChI |
MNIKNIZIYRCMOI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2CCS(=O)(=O)CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)




![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)

![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)

![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

